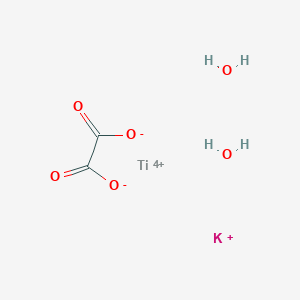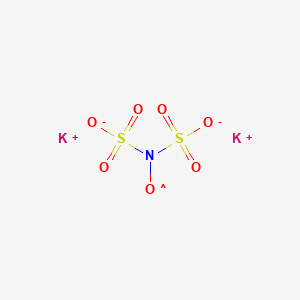
Benzenesulfinic acid,zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its white powder form and is known for its solubility in nitric acid and limited solubility in water . It is primarily used in various industrial applications, including as an intermediate in organic synthesis and as a stabilizer in the production of certain polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzenesulfinic acid, zinc salt, can be synthesized through the reaction of benzenesulfinic acid with zinc salts. One common method involves the reaction of benzenesulfinic acid with zinc chloride in an aqueous medium, resulting in the formation of zinc bis(benzenesulfinate) and hydrochloric acid as a byproduct .
Industrial Production Methods: Industrial production of benzenesulfinic acid, zinc salt, typically involves the large-scale reaction of benzenesulfinic acid with zinc oxide or zinc carbonate. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Benzenesulfinic acid, zinc salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulfonic acid.
Reduction: It can be reduced to form benzene and sulfur dioxide.
Substitution: It can participate in substitution reactions to form sulfonamides and sulfonyl chlorides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.
Substitution: Reagents like phosphorus pentachloride and thionyl chloride are commonly employed
Major Products Formed:
Oxidation: Benzenesulfonic acid.
Reduction: Benzene and sulfur dioxide.
Substitution: Sulfonamides and sulfonyl chlorides
Aplicaciones Científicas De Investigación
Benzenesulfinic acid, zinc salt, has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It is employed in biochemical studies to investigate the role of sulfinic acids in biological systems.
Medicine: It is used in the development of certain drugs and therapeutic agents.
Industry: It serves as a stabilizer in the production of polymers and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of benzenesulfinic acid, zinc salt, involves its interaction with molecular targets and pathways in biological systems. It acts as a reducing agent and can participate in redox reactions, influencing various biochemical processes. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Benzenesulfonic acid: An organosulfur compound with similar chemical properties but different reactivity and applications.
Sodium benzenesulfinate: A sodium salt of benzenesulfinic acid with similar uses in organic synthesis.
Zinc sulfate: A zinc salt with different chemical properties and applications, primarily used in medicine and agriculture .
Uniqueness: Benzenesulfinic acid, zinc salt, is unique due to its specific reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes. Its ability to form stable complexes with metals distinguishes it from other similar compounds .
Propiedades
Número CAS |
12561-48-7 |
|---|---|
Fórmula molecular |
(C6H5SO2)2Zn·2H2O |
Peso molecular |
347.73 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









